molecular formula C9H5F2NO2 B067966 5,6-difluoro-1H-indole-2-carboxylic acid CAS No. 169674-35-5

5,6-difluoro-1H-indole-2-carboxylic acid

Cat. No.: B067966
CAS No.: 169674-35-5
M. Wt: 197.14 g/mol
InChI Key: XBVUJSXNSDFADV-UHFFFAOYSA-N
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Description

5,6-Difluoro-1H-indole-2-carboxylic acid is an organic compound with the molecular formula C9H5F2NO2. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two fluorine atoms at the 5 and 6 positions of the indole ring and a carboxylic acid group at the 2 position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-difluoro-1H-indole-2-carboxylic acid typically involves the fluorination of indole derivatives. One common method is the reaction of indole with a fluorinating agent such as ammonium fluoride in the presence of hydrogen fluoride . This reaction introduces fluorine atoms at the desired positions on the indole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale fluorination reactions under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,6-Difluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the indole ring.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: The fluorine atoms and carboxylic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield various reduced forms of the indole ring.

Scientific Research Applications

5,6-Difluoro-1H-indole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-difluoro-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and π-π stacking interactions, which can influence its binding to biological targets . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5,6-Difluoroindole: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.

    5,6-Difluoro-1H-indole-2-methylcarboxylate: Contains a methyl ester group instead of a carboxylic acid group, affecting its solubility and reactivity.

    4,7-Difluoroindole: Fluorine atoms are positioned differently, leading to distinct chemical properties.

Uniqueness

5,6-Difluoro-1H-indole-2-carboxylic acid is unique due to the specific positioning of the fluorine atoms and the presence of the carboxylic acid group. These features confer unique chemical reactivity and biological activity, making it a valuable compound in scientific research.

Properties

IUPAC Name

5,6-difluoro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO2/c10-5-1-4-2-8(9(13)14)12-7(4)3-6(5)11/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVUJSXNSDFADV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=CC(=C1F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597136
Record name 5,6-Difluoro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169674-35-5
Record name 5,6-Difluoro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-difluoro-1H-indole-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 2.06 g of ethyl 5,6-difluoroindole-2-carboxylate in 90 ml of ethanol was treated with 45 ml of 2N sodium hydroxide solution and stirred at room temperature for 17 hours. The alcohol was evaporated and the residue was treated with 50 ml of 2N hydrochloric acid. The separated crystals were filtered off, washed with water and dried. 1.78 g (98.8%) of 5,6-difluoroindole-2-carboxylic acid were obtained as brown crystals with m.p. 279°-280°.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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